molecular formula C11H14O B156819 6-Methoxy-1,2,3,4-tetrahydronaphthalene CAS No. 1730-48-9

6-Methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B156819
CAS RN: 1730-48-9
M. Wt: 162.23 g/mol
InChI Key: SUFDFKRJYKNTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the empirical formula C11H14O . It has a molecular weight of 162.23 .


Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through a reaction involving 2-methoxynaphthalene, Raney nickel, and water in a pressure vessel . The pH is adjusted to 5 using acetic acid, and the reaction is carried out at 80-90°C under a pressure of 0.5-1MPa for 12 hours .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydronaphthalene can be represented by the SMILES string COc1ccc2CCCCc2c1 .


Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydronaphthalene has a refractive index (n20/D) of 1.54 . It has a boiling point of 90-95°C at 1mmHg and a density of 1.033 g/mL at 25°C .

Scientific Research Applications

    Chemical Reagent

    • 6-Methoxy-1,2,3,4-tetrahydronaphthalene is a technical grade chemical and may be used as a reagent in various chemical reactions . The specific applications, methods of use, and outcomes would depend on the particular reaction and the other reagents involved.

    Synthesis of Derivatives of Estrane and 19-Norsteroids

    • This compound can be used in the synthesis of derivatives of estrane and 19-norsteroids . These are classes of steroids that have a wide range of biological activities and are used in medicine and research.

    Coal Liquefaction

    • 6-Methoxy-1,2,3,4-tetrahydronaphthalene could potentially be used in coal liquefaction . This process involves the conversion of coal into liquid hydrocarbons: liquid fuels and petrochemicals. The specific methods and outcomes would depend on the particular process parameters and conditions.

    Paints and Waxes

    • This compound could be used as an alternative to turpentine in paints and waxes . Turpentine is a fluid obtained by the distillation of resin harvested from living trees, mainly pines. It is mainly used as a solvent and as a source of materials for organic synthesis.

    Transformation of Naphthalene

    • A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides . This could potentially be a method for the production of 6-Methoxy-1,2,3,4-tetrahydronaphthalene.

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFDFKRJYKNTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061920
Record name 1,2,3,4-Tetrahydro-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear slightly yellow liquid; [Acros Organics MSDS]
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19829
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

6-Methoxy-1,2,3,4-tetrahydronaphthalene

CAS RN

1730-48-9
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxytetralin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrahydro-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,2,3,4-tetrahydro-6-naphthyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHOXYTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XG2UMZ29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
6-Methoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
6-Methoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
Reactant of Route 5
6-Methoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
6-Methoxy-1,2,3,4-tetrahydronaphthalene

Citations

For This Compound
162
Citations
M Arivazhagan, R Kavitha, VP Subhasini - Spectrochimica Acta Part A …, 2014 - Elsevier
The detailed HF and B3LYP/6-311++G(d,p) comparative studies on the complete FT-IR and FT-Raman spectra of 6-methoxy-1,2,3,4-tetrahydronaphthalene [MTHN] have been studied. …
Number of citations: 17 www.sciencedirect.com
RE Gillilan, TM Pohl, DL Whalen - Journal of the American …, 1982 - ACS Publications
1.05±0.01 1.15±0.02 0.94±0.01 1.59+ 0.03 a Monitored spectrophotometrically at 232-235 nm on a Gilford 2400 spectrophotometer. The pH was maintained by 10" 3 M buffer solution (…
Number of citations: 19 pubs.acs.org
JR Peterson, TP Everson, RD Rogers - Journal of crystallographic and …, 1990 - Springer
CompoundA is (1α,2α,4β)-1,2-diacetoxy-4-(4-methoxyphenyl)-6-methoxy-l,2,3,4-tetrahydronaphthalene, C 22 H 24 O 6 ,M r =384.43, monoclinic, P2 1 /n, witha=11.074(3),b=10.353(4),c…
Number of citations: 5 link.springer.com
CE Morreal, RJ Bernacki, M Hillman… - Journal of medicinal …, 1990 - ACS Publications
The compound 8, ll-bis [[2-[(2-hydroxyethyl) amino] ethyl] amino]-6-methoxy-l, 2, 3, 4-tetrahydro-7, 12-benz [o]-anthraquinone (7) was synthesized from 3, 6-dimethoxyphthalic anhydride …
Number of citations: 10 pubs.acs.org
RE Gillilan, TM Pohl, DL Whalen - J. Am. Chem. Soc.;(United States), 1982 - osti.gov
Data are reported that indicate that 6-methoxy-1,2,3-tetrahydronaphthalene oxide undergoes a spontaneous reaction to yield mostly 6-methyoxy-2-tetralone. Hydrogen-migration is …
Number of citations: 0 www.osti.gov
NA Nelson, RSP Hsi, JM Schuck… - Journal of the American …, 1960 - ACS Publications
The preparation of some tricyclic nitrogen-containing analogs of D-homoestrone and D-homoestradiol is described. The condensation of 6-methoxy-2-tetralone and 3-hydroxypiperidme …
Number of citations: 24 pubs.acs.org
P SathyaáShanker, GSR SubbaáRao - Journal of the Chemical …, 1991 - pubs.rsc.org
A new strategy for the total synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate 4, a key intermediate in the synthesis of illudalanes, is …
Number of citations: 9 pubs.rsc.org
K Chinea, AK Banerjee - Arkivoc, 2016 - arkat-usa.org
A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid Page 1 General Papers ARKIVOC 2016 (iii) 236-241 Page 236 ©ARKAT-USA, Inc A new synthesis …
Number of citations: 1 www.arkat-usa.org
A Ghatak, JM Dorsey, CM Garner, KG Pinney - Tetrahedron letters, 2003 - Elsevier
The synthesis of 5-hydroxy-6-methoxy-1-tetralone and the 7-hydroxy regioisomer along with the corresponding 5,7-dihydroxy analog has been achieved using an efficient directed …
Number of citations: 30 www.sciencedirect.com
K Kamimura, Y Okada, K Chiba - Electrochemistry, 2013 - jstage.jst.go.jp
Intramolecular electron transfer is expected to play a key role in anodic [2+ 2] cycloaddition reactions. We synthesized 2-allyl-6-methoxy-1, 2, 3, 4-tetrahydronaphthalene as an olefin …
Number of citations: 1 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.